molecular formula C18H19NO3S2 B2641669 Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 833434-24-5

Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2641669
M. Wt: 361.47
InChI Key: NVZZJFOSGIBIHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives. The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

1. Synthesis and Selective Inhibition

Efficient synthesis of structurally novel 4-substituted benzo[b]thiophene-2-carboxamidines, which selectively inhibit urokinase-type plasminogen activator (uPA) with IC50 values of 70-320 nM, highlights the potential of these compounds in therapeutic applications targeting proteolytic enzymes involved in cancer metastasis and other diseases (A. Bridges, A. Lee, C. Schwartz, M. Towle, B. Littlefield, 1993).

2. Heterocyclic Synthesis

The reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles to yield a diverse array of heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, underscores the utility of these compounds in the synthesis of complex heterocyclic structures with potential pharmacological activities (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004).

3. Antimicrobial and Pharmacological Activities

The synthesis and evaluation of novel thiophene derivatives for their antimicrobial, antiarrhythmic, serotonin antagonist, and antianxiety activities present an avenue for the development of new therapeutic agents. The detailed synthesis and pharmacological activities of these compounds have been reported, showcasing their high activity compared to standard drugs (A. Amr, M. Sherif, M. Assy, M. Al-Omar, Islam Ragab, 2010).

4. Anti-Inflammatory Agents

Compounds inhibiting the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on endothelial cells, thereby decreasing neutrophil adherence, indicate potential use as anti-inflammatory agents. PD 144795, a derivative in this class, showed oral activity in inflammation models, suggesting a promising therapeutic profile for inflammatory conditions (D. Boschelli, J. B. Kramer, S. S. Khatana, R. Sorenson, D. T. Connor, M. Ferin, C. Wright, M. Lesch, K. Imre, G. C. Okonkwo, 1995).

5. Luminescent Materials

The synthesis of stilbene and dithieno[3,2-b:2′,3′-d]thiophene derivatives and their formation of non-covalent complexes with an imidazoline base for potential use in luminescent materials. These compounds exhibit strong photoluminescence, suggesting applications in material sciences and optoelectronics (F. Osterod, L. Peters, A. Kraft, T. Sano, J. Morrison, N. Feeder, A. Holmes, 2001).

properties

IUPAC Name

methyl 2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c1-22-18(21)15-11-7-3-6-10-14(11)24-17(15)19-16(20)12-8-4-5-9-13(12)23-2/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZZJFOSGIBIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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